molecular formula C10H18O6 B154974 Bis(2-hydroxyethyl) adipate CAS No. 1700-12-5

Bis(2-hydroxyethyl) adipate

Cat. No. B154974
M. Wt: 234.25 g/mol
InChI Key: RCZKTFHQZNLYAR-UHFFFAOYSA-N
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Patent
US05191057

Procedure details

A 1-liter glass flask equipped with a stirrer, thermometer, gas inlet, and distillation outlet was charged with 174.2 g (1.00 mole) of dimethyl adipate, 198.3 g (2.20 moles) of ethylene glycol, and a small amount of tetrabutyl titanate as a catalyst. The mixture in the flask was purged with nitrogen, heated to 190° C., and reacted at this temperature for 1 hour. As the reaction proceeded, bis(2-hydroxyethyl)adipate was produced with the distillation of methanol from the flask.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
174.2 g
Type
reactant
Reaction Step Two
Quantity
198.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:11][CH3:12])(=[O:10])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([O:8][CH3:9])=[O:7].C(O)[CH2:14][OH:15].[CH3:17][OH:18]>CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Ti+4]>[OH:15][CH2:14][CH2:12][O:11][C:1](=[O:10])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([O:8][CH2:9][CH2:17][OH:18])=[O:7] |f:3.4.5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Two
Name
Quantity
174.2 g
Type
reactant
Smiles
C(CCCCC(=O)OC)(=O)OC
Name
Quantity
198.3 g
Type
reactant
Smiles
C(CO)O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Ti+4]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1-liter glass flask equipped with a stirrer
DISTILLATION
Type
DISTILLATION
Details
thermometer, gas inlet, and distillation outlet
CUSTOM
Type
CUSTOM
Details
The mixture in the flask was purged with nitrogen
CUSTOM
Type
CUSTOM
Details
reacted at this temperature for 1 hour
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
OCCOC(CCCCC(=O)OCCO)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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